molecular formula C14H12N6OS B11054202 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054202
M. Wt: 312.35 g/mol
InChI Key: MAHBIOXQKZPYPP-UHFFFAOYSA-N
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Description

6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, along with a pyridine and oxazole moiety, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiosemicarbazide.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Oxazole Moiety: The oxazole ring is attached via a condensation reaction with the appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation products may include sulfoxides and sulfones.

    Reduction: Reduction products typically involve the formation of amines.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H12N6OS

Molecular Weight

312.35 g/mol

IUPAC Name

3,5-dimethyl-4-[(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C14H12N6OS/c1-8-11(9(2)21-19-8)6-12-18-20-13(16-17-14(20)22-12)10-4-3-5-15-7-10/h3-5,7H,6H2,1-2H3

InChI Key

MAHBIOXQKZPYPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

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